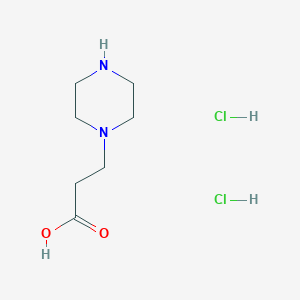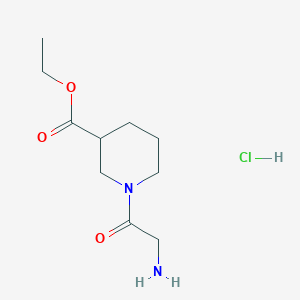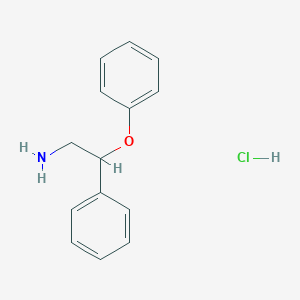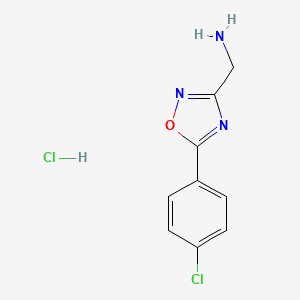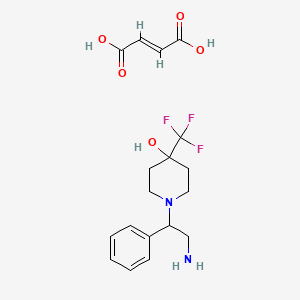![molecular formula C11H20Cl2N2O B1522156 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride CAS No. 196822-55-6](/img/structure/B1522156.png)
3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride
Overview
Description
“3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride” is a chemical compound with a molecular weight of 267.2 . It is also known by its IUPAC name, "3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H18N2O.2ClH/c1-13(2)7-6-12-9-10-4-3-5-11(14)8-10;;/h3-5,8,12,14H,6-7,9H2,1-2H3;2*1H" . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.2 . The InChI code provides information on its molecular structure .Scientific Research Applications
Synthesis and Coordination Chemistry
Research has been conducted on the synthesis of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) via 1,3-dipolar cycloadditions involving aminoiminophenols, including derivatives of the compound . These complexes exhibit potential for forming 1D chains and 3D frameworks due to extensive hydrogen bonds, which could be useful in materials science and catalysis (Mukhopadhyay et al., 2009).
Molecular Structures and Magnetic Properties
The family of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating heptadentate ligands derived from variations of the compound showcases interesting structural and EPR spectral characteristics. These findings contribute to the understanding of mixed-valence complexes and their potential applications in magnetic materials and catalysis (Mondal et al., 2005).
Organic Synthesis Applications
Derivatives of the compound have been used in reactions with phenols and aryl halides, demonstrating the compound's versatility in organic synthesis. These reactions lead to various products with potential applications in pharmaceuticals and materials science (Chandrasekhar et al., 1977).
Biological Activity Studies
New metal complexes involving tridentate ligands derived from the compound have been synthesized and characterized, showing potential biological activity against bacterial species. Such studies highlight the compound's role in developing new antimicrobial agents (Al‐Hamdani & Al Zoubi, 2015).
Catalytic and Enzyme-Mimetic Activities
Dinuclear Nickel(II) complexes of unsymmetric "end-off" compartmental ligands, including derivatives of the compound, have been studied for their conversion of urea into cyanate at a dinuclear nickel core. Such research contributes to the development of catalysts for industrial applications (Uozumi et al., 1998).
Safety And Hazards
properties
IUPAC Name |
3-[[2-(dimethylamino)ethylamino]methyl]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)7-6-12-9-10-4-3-5-11(14)8-10;;/h3-5,8,12,14H,6-7,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSXXOQNGEWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



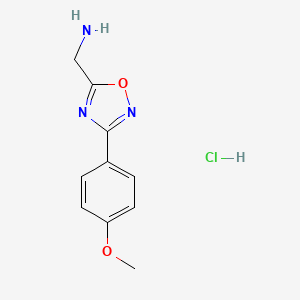

![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)
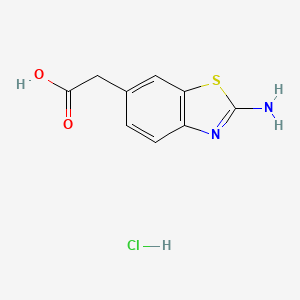
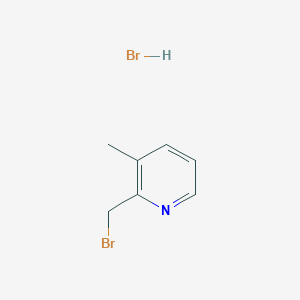
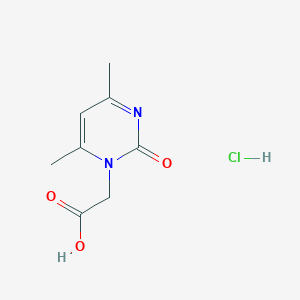
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)

